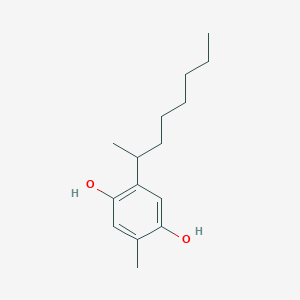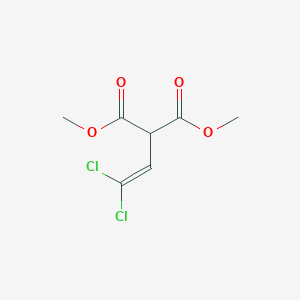
Dimethyl (2,2-dichloroethenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2-dichloroethenyl)propanedioate is an organic compound with the molecular formula C7H8Cl2O4 It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by a dimethyl group and a 2,2-dichloroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2,2-dichloroethenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of malonic ester with an alkyl halide in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed reacts with the alkyl halide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloroacetic acid with sodium carbonate to form sodium chloroacetate, which is then cyanidated with sodium cyanide to produce sodium cyanoacetate. This intermediate is further processed to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,2-dichloroethenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloroethenyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used for enolate formation.
Acids: Hydrochloric acid is used for hydrolysis reactions.
Heat: Applied to induce decarboxylation reactions.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Applications De Recherche Scientifique
Dimethyl (2,2-dichloroethenyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2,2-dichloroethenyl)propanedioate involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Malonate: A similar compound with two ester groups but lacking the dichloroethenyl group.
Diethyl Malonate: Another ester derivative of malonic acid with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl (2,2-dichloroethenyl)propanedioate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other malonic acid derivatives .
Propriétés
Numéro CAS |
113358-51-3 |
|---|---|
Formule moléculaire |
C7H8Cl2O4 |
Poids moléculaire |
227.04 g/mol |
Nom IUPAC |
dimethyl 2-(2,2-dichloroethenyl)propanedioate |
InChI |
InChI=1S/C7H8Cl2O4/c1-12-6(10)4(3-5(8)9)7(11)13-2/h3-4H,1-2H3 |
Clé InChI |
CKPWPZKRMKZMCW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C=C(Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
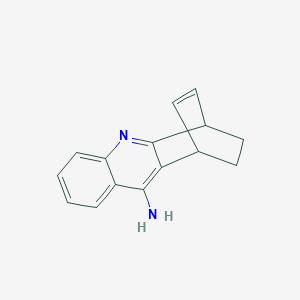
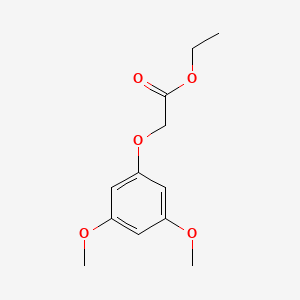
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
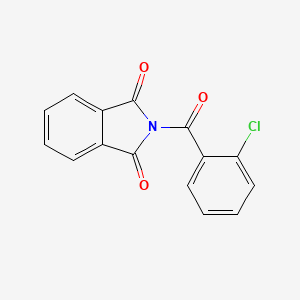
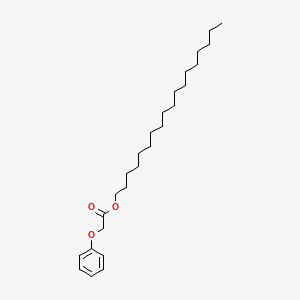
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)

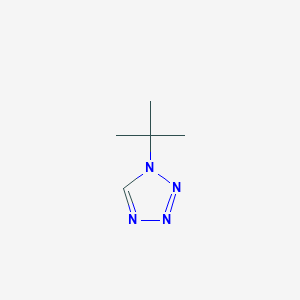
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
